molecular formula C9H22Cl2N2 B1395180 N,N-Diethyl-3-piperidinamine dihydrochloride CAS No. 1220034-40-1

N,N-Diethyl-3-piperidinamine dihydrochloride

Cat. No. B1395180
M. Wt: 229.19 g/mol
InChI Key: DBBSMADIHVDOKJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-piperidinamine dihydrochloride (DEDPPD) is a versatile and widely used compound used in the laboratory setting. This compound has a wide range of applications, including being used as a reagent for organic synthesis, a catalyst for polymerization reactions, and a reactant for inorganic syntheses. It is also a useful tool for studying biochemical and physiological effects, and for exploring the mechanism of action of various compounds.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Motilin Receptor Agonist : N,N-Diethyl-3-piperidinamine derivatives, such as GSK962040, have been identified as novel small molecule motilin receptor agonists. These compounds are potential candidates for gastrointestinal disorders due to their potentiation of neuronal-mediated contractions in gastric antrum tissue (Westaway et al., 2009).

  • Antimicrobial Agents : Certain piperidine derivatives, like the 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, have demonstrated significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. The nature of substitutions on the benzhydryl ring and sulfonamide ring influences their antibacterial activity (Vinaya et al., 2009).

  • Synthesis of Tetrazolo[1,5-a]pyrimidine-6-carboxamides : Research has been conducted on the synthesis of N,N-dimethyl(diethyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, which could have potential applications in medicinal chemistry (Gein et al., 2009).

Enzymatic Inhibition and Bioactivity

  • Influenza Virus Inhibition : Derivatives of 3:4-xylidine, including some N,N-diethyl-3-piperidinamine related compounds, have been investigated for their ability to inhibit the growth of the influenza virus in tissue culture. The chemical structure significantly influences their inhibitory activity (Clark et al., 1958).

  • Inhibition of Carbonic Anhydrase and Acetylcholinesterase : Certain N,N'-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides have shown inhibitory activity against human carbonic anhydrase (hCA) I, hCA II, and acetylcholinesterase (AChE) enzymes. These compounds may have applications in treating disorders like glaucoma, epilepsy, obesity, cancer, and Alzheimer's disease (Kucukoglu et al., 2014).

Organic Synthesis and Material Science

  • Piperidine Synthesis : Studies on stereoselective piperidine synthesis have been conducted, focusing on oxidative carbon–hydrogen bond functionalizations of enamides. This research aids in the development of methodologies for synthesizing piperidine structures with efficiency and stereocontrol (Brizgys et al., 2012).

  • Metal Complex Synthesis : Research into the synthesis of metal complexes using acetylenic amines ligands, including N,N-diethyl Propargyl Amine and related piperidine compounds, has been explored. These complexes have potential applications in material science and pharmacology (Obaidi et al., 2012).

properties

IUPAC Name

N,N-diethylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-3-11(4-2)9-6-5-7-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBSMADIHVDOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-3-piperidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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